3-Methylindolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylindolin-6-amine is a chemical compound that belongs to the class of indole-based psychoactive substances. It is a derivative of tryptamine and has been found to have potential applications in scientific research.
Scientific Research Applications
3-Methylindolin-6-amine has potential applications in scientific research as it has been found to have agonistic activity at the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. It has been suggested that 3-Methylindolin-6-amine may have a role in the treatment of psychiatric disorders such as depression and anxiety.
Mechanism Of Action
The mechanism of action of 3-Methylindolin-6-amine involves its binding to the 5-HT2A receptor. This receptor is a G protein-coupled receptor that activates the phospholipase C pathway. The activation of this pathway leads to the release of intracellular calcium and the activation of protein kinase C. This ultimately leads to changes in neuronal activity and neurotransmitter release.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Methylindolin-6-amine are not fully understood. However, it has been suggested that it may have effects on the serotonin and dopamine systems in the brain. These effects may lead to changes in mood, cognition, and perception.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Methylindolin-6-amine in lab experiments include its potential as a tool for studying the 5-HT2A receptor and its agonistic activity. However, the limitations of using this compound include its potential toxicity and the lack of information on its long-term effects.
Future Directions
There are several future directions for research on 3-Methylindolin-6-amine. These include the investigation of its potential as a therapeutic agent for psychiatric disorders, the exploration of its effects on other neurotransmitter systems, and the development of safer and more effective derivatives. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and the body.
Conclusion:
In conclusion, 3-Methylindolin-6-amine is a chemical compound that has potential applications in scientific research. Its synthesis method involves the reaction of indole-3-carboxaldehyde with methylamine in the presence of a reducing agent. It has agonistic activity at the 5-HT2A receptor and may have a role in the treatment of psychiatric disorders. However, further research is needed to determine its long-term effects and potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-Methylindolin-6-amine involves the reaction of indole-3-carboxaldehyde with methylamine in the presence of a reducing agent. The reducing agent used can be sodium borohydride or lithium aluminum hydride. The reaction is carried out in an organic solvent such as ethanol or methanol. The product obtained is a white crystalline powder with a melting point of 198-200°C.
properties
CAS RN |
151981-13-4 |
---|---|
Product Name |
3-Methylindolin-6-amine |
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
3-methyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C9H12N2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-4,6,11H,5,10H2,1H3 |
InChI Key |
XDIBEQBIUTWONB-UHFFFAOYSA-N |
SMILES |
CC1CNC2=C1C=CC(=C2)N |
Canonical SMILES |
CC1CNC2=C1C=CC(=C2)N |
synonyms |
1H-Indol-6-amine,2,3-dihydro-3-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.